Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
CAS No.: 175203-40-4
Cat. No.: VC20918892
Molecular Formula: C10H5ClF3NO2S
Molecular Weight: 295.67 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate - 175203-40-4](/images/no_structure.jpg)
Specification
CAS No. | 175203-40-4 |
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Molecular Formula | C10H5ClF3NO2S |
Molecular Weight | 295.67 g/mol |
IUPAC Name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate |
Standard InChI | InChI=1S/C10H5ClF3NO2S/c1-17-9(16)8-7-4(3-18-8)5(11)2-6(15-7)10(12,13)14/h2-3H,1H3 |
Standard InChI Key | SVZOEAIMNWEEBS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl |
Canonical SMILES | COC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is identified by the CAS registry number 175203-40-4. This compound is known by several synonyms in the scientific literature, including "Methyl 4-chloro-6-(trifluoromethyl)thieno[3,4-b]-pyridine-1-carboxylate" due to alternative numbering systems used for the heterocyclic scaffold .
Molecular Characteristics
The compound possesses a molecular formula of C10H5ClF3NO2S with a calculated molecular weight of 295.67 g/mol . The presence of heteroatoms (nitrogen, oxygen, sulfur) and functional groups (trifluoromethyl, chloro, methyl carboxylate) contributes to its chemical reactivity and potential applications in organic synthesis.
Physical Properties
The physical properties of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate are summarized in Table 1, providing essential data for handling and characterization of this compound.
Table 1: Physical Properties of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Structural Features
The compound consists of a fused ring system where a thiophene ring is connected to a pyridine ring, forming the thieno[3,4-b]pyridine scaffold. This heterocyclic core has three key substituents :
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A trifluoromethyl group (CF₃) at position 2
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A chlorine atom at position 4
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A methyl carboxylate group (COOCH₃) at position 7
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, while the chlorine substituent provides a reactive site for potential functionalization through nucleophilic aromatic substitution reactions. The methyl carboxylate group adds further functionality that can be modified through hydrolysis and subsequent transformations.
Synthesis and Chemical Reactivity
Chemical Transformations
The structural features of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate suggest several potential chemical transformations:
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The chlorine at position 4 can undergo nucleophilic aromatic substitution reactions with various nucleophiles including amines, as demonstrated in related heterocyclic systems . This reactivity is exemplified by the conversion of chloro-substituted heterocycles to amino derivatives through reaction with secondary amines.
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The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can subsequently undergo various transformations such as amide formation, reduction, or decarboxylation .
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The thiophene portion of the molecule may participate in electrophilic aromatic substitution reactions, albeit with reactivity modulated by the electronic effects of the adjacent substituents.
Related Compounds and Structural Analogs
Key Structural Analogs
Several structurally related compounds have been reported in the literature, providing context for understanding the properties and potential applications of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate:
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Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (CAS: 175203-39-1) - A close analog where the chlorine at position 4 is replaced by a hydroxyl group . This compound exists in tautomeric forms, including the 4-oxo derivative.
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Various thieno[2,3-b]pyridine derivatives bearing trifluoromethyl groups have been synthesized and studied for their biological activities . These compounds, while featuring a different ring fusion pattern, share similarities in their chemical reactivity and potential applications.
Comparative Analysis
A comparison of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate with related compounds reveals important structure-property relationships. The presence of the chlorine substituent versus a hydroxyl group in position 4 significantly affects the compound's reactivity, solubility, and potential biological activities. The hydroxyl analog can participate in hydrogen bonding interactions, which may enhance binding to biological targets in drug discovery applications.
Applications and Research Context
Research Context
Heterocyclic compounds containing the thieno[3,4-b]pyridine scaffold have attracted considerable attention in medicinal chemistry. Related research has focused on:
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The development of kinase inhibitors, where the heterocyclic core serves as a scaffold for positioning key binding elements .
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The exploration of structure-activity relationships in series of thieno[3,4-b]pyridine derivatives to optimize biological activity profiles.
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The investigation of synthetic methodologies to efficiently access diverse libraries of thieno[3,4-b]pyridine compounds for screening purposes.
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